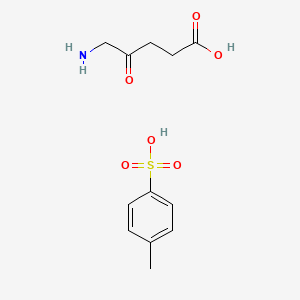

Pentanoic acid, 5-amino-4-oxo-, 4-methylbenzenesulfonate

Cat. No. B8561040

M. Wt: 303.33 g/mol

InChI Key: DMSRJJQJLOCKOW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08471061B2

Procedure details

A column was charged with 180 ml of a strongly acidic ion exchange resin (AMBERLITE IR120B Na, manufactured by Japan Organo). The ion exchange resin was used after converting it from sodium ion type to hydrogen ion type through a hydrochloric acid treatment. Next, 36.00 g (215 mmol) of 5-aminolevulinic acid hydrochloride was dissolved in 1800 ml of ion exchange water and passed through said column, and then 1000 ml of ion exchange water was passed through the same. Next, 1 N aqueous ammonia was slowly passed through the same to collect 555 ml of yellow eluate. The thus collected eluate was mixed with 81.72 g (430 mmol) of p-toluenesulfonic acid monohydrate and concentrated using an evaporator. To the concentrated liquid, 400 ml of acetone was added, followed by vigorously stirring with a stirrer and then the mixture was allowed to stand still at 4° C. for 16 hours. The thus precipitated solid was recovered by suction filtration and washed with 400 ml of acetone. The thus obtained solid was dried under reduced pressure for 12 hours to obtain 47.78 g (158 mmol) of the substance of interest. Its physical property data are shown below.

[Compound]

Name

sodium ion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

hydrogen ion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

ion

Quantity

1800 mL

Type

solvent

Reaction Step Five

[Compound]

Name

ion

Quantity

1000 mL

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

Cl.Cl.[NH2:3][CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9].N.O.[C:14]1([CH3:24])[CH:19]=[CH:18][C:17]([S:20]([OH:23])(=[O:22])=[O:21])=[CH:16][CH:15]=1>O>[C:14]1([CH3:24])[CH:15]=[CH:16][C:17]([S:20]([OH:23])(=[O:21])=[O:22])=[CH:18][CH:19]=1.[NH2:3][CH2:4][C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2,4.5,7.8|

|

Inputs

Step One

[Compound]

|

Name

|

sodium ion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

hydrogen ion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

36 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCC(CCC(=O)O)=O

|

[Compound]

|

Name

|

ion

|

|

Quantity

|

1800 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

[Compound]

|

Name

|

ion

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Eight

|

Name

|

|

|

Quantity

|

81.72 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by vigorously stirring with a stirrer

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A column was charged with 180 ml of a strongly acidic ion exchange resin (AMBERLITE IR120B Na, manufactured by Japan Organo)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect 555 ml of yellow eluate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the concentrated liquid, 400 ml of acetone was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The thus precipitated solid was recovered by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 400 ml of acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thus obtained solid was dried under reduced pressure for 12 hours

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 47.78 g (158 mmol) of the substance of interest

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C.NCC(CCC(=O)O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |